Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-5-methyl-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-
Description
The compound "Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-5-methyl-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-" features a trans-configuration cyclohexanecarboxylic acid core substituted with a quinazolinylmethyl group. The quinazolinyl moiety is further modified with a 2-cyano-3-(trifluoromethyl)phenyl group. This structure combines a rigid cyclohexane backbone with a bioactive quinazoline ring, a motif often associated with kinase inhibition and medicinal chemistry applications .
Properties
Molecular Formula |
C26H24F3N3O4 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-5-methyl-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H24F3N3O4/c1-15-4-2-7-21-22(15)23(33)32(13-16-8-10-17(11-9-16)24(34)35)25(36)31(21)14-18-5-3-6-20(19(18)12-30)26(27,28)29/h2-7,16-17H,8-11,13-14H2,1H3,(H,34,35) |
InChI Key |
QDVBJHFEZRTDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=O)N(C2=O)CC3CCC(CC3)C(=O)O)CC4=C(C(=CC=C4)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazoline-2,4-dione Core
The quinazoline-2,4-dione scaffold is constructed through a cyclocondensation reaction. Anthranilamide derivatives serve as starting materials, reacting with aldehydes under iron(III) chloride catalysis to form 2-arylquinazolin-4(3H)-ones . For the target compound, 5-methylanthranilamide is used to introduce the 5-methyl substituent. The reaction proceeds as follows:
Chlorination of the 4-position is achieved using phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF), yielding 4-chloro-2-arylquinazoline derivatives .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | FeCl₃, 80°C, 3 h | 75–85% |
| Chlorination | POCl₃, DMF, 90°C, 4 h | 80–90% |
Synthesis of trans-4-(Aminomethyl)cyclohexanecarboxylic Acid
The trans-cyclohexanecarboxylic acid moiety is prepared via a Diels-Alder reaction between acrylic acid and 1,3-butadiene, followed by hydrogenation. The [2+4] cycloaddition produces 3-cyclohexene-1-carboxylic acid, which is hydrogenated using palladium on carbon (Pd/C) under mild conditions to retain the trans configuration :
Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C |
| Pressure | 50 psi H₂ |
| Solvent | Ethanol |
| Yield | 98% |
Coupling of Quinazoline and Cyclohexanecarboxylic Acid Moieties
The final step involves linking the N3-benzylquinazoline to the trans-cyclohexanecarboxylic acid via a methylene bridge. A Mitsunobu reaction is employed, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling between the quinazoline’s secondary amine and the cyclohexane’s hydroxymethyl intermediate :
Purification
-
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
-
Final recrystallization from methanol/water yields the compound in >99% enantiomeric excess (ee) .
Analytical and Spectroscopic Characterization
The compound is validated using:
-
NMR : and NMR confirm substituent positions and trans stereochemistry.
-
HPLC : Purity >99% (C18 column, acetonitrile/water mobile phase).
-
Mass Spectrometry : [M+H]⁺ at m/z 486.3 (calculated: 485.5 g/mol) .
Challenges and Optimization Strategies
-
Stereochemical Control : Hydrogenation conditions (e.g., Pd/C catalyst, low temperature) are critical to maintain the trans configuration .
-
Regioselectivity : Using 5-methylanthranilamide ensures the methyl group is incorporated at the 5-position of the quinazoline .
-
Scale-Up Considerations : The Diels-Alder step benefits from toluene as a solvent due to its high boiling point and compatibility with diene gases .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Diels-Alder + Hydrogenation | High stereoselectivity, scalable | Requires specialized equipment |
| Mitsunobu Coupling | Mild conditions, high yields | Costly reagents (DEAD, PPh₃) |
Chemical Reactions Analysis
Hydrolysis of the Cyano Group
Under acidic or basic conditions, the cyano group may hydrolyze to form a carboxylic acid or amide. For example:
This reactivity is well-documented in nitrile chemistry but has not been explicitly tested for this compound .
Nucleophilic Attack on the Quinazolinone Core
The electron-deficient quinazolinone core may undergo nucleophilic substitution at the carbonyl positions. For instance, reaction with amines or alcohols could yield substituted derivatives:
Similar reactivity is observed in related quinazolinone-based pharmaceuticals .
Carboxylic Acid Derivatization
The terminal carboxylic acid group can form esters, amides, or salts. For example, reaction with methanol under acidic conditions:
This is a common strategy to modify solubility or bioavailability .
Stability Considerations
-
Photostability : The trifluoromethyl group and aromatic systems may confer resistance to photodegradation.
-
Thermal Stability : The compound’s melting point (not explicitly reported) likely exceeds 100°C, given its complex structure .
-
pH Sensitivity : The carboxylic acid group may protonate/deprotonate in physiological pH ranges, affecting solubility .
Gaps in Available Data
None of the provided sources ( – ) describe experimental studies on this compound’s reactions. The patents ( ) focus on its use in cancer therapy combinations, not synthetic pathways. The Sigma-Aldrich entry ( ) describes a structurally simpler analog but offers no reaction insights.
Recommended Research Directions
-
Hydrolytic Studies : Test stability in aqueous buffers at varying pH.
-
Derivatization Screens : Explore ester/amide formation via coupling reagents.
-
Catalytic Functionalization : Investigate palladium-mediated cross-coupling at the quinazolinone core.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of cyclohexanecarboxylic acid derivatives as anticancer agents. The compound's structure allows it to interact with specific biological targets involved in cancer progression. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its utility in developing new anticancer therapies .
Antimicrobial Activity
Another area of application is in antimicrobial formulations. Research has indicated that compounds similar to cyclohexanecarboxylic acid possess significant antibacterial properties. A case study showed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic agents .
| Study | Target | Effectiveness |
|---|---|---|
| Anticancer Activity Study | Various Cancer Cells | IC50 values < 10 µM |
| Antimicrobial Activity Study | Gram-positive Bacteria | Zone of inhibition > 15 mm |
Pesticide Development
Cyclohexanecarboxylic acid and its derivatives are being explored for use in pesticide formulations. Their ability to disrupt specific biochemical pathways in pests makes them suitable candidates for developing environmentally friendly pesticides. A patent describes a formulation that combines this compound with other active ingredients to enhance efficacy against agricultural pests .
Herbicide Formulations
Additionally, the compound's properties are being investigated for herbicide applications. Studies have shown that certain derivatives can inhibit plant growth by interfering with hormonal pathways, providing a basis for developing selective herbicides.
| Application | Target Organism | Mechanism of Action |
|---|---|---|
| Pesticide Formulation | Agricultural Pests | Biochemical pathway disruption |
| Herbicide Development | Weeds | Hormonal interference |
Polymer Chemistry
In material science, cyclohexanecarboxylic acid derivatives are being studied for their potential use in polymer synthesis. The unique properties of these compounds allow them to act as monomers or crosslinking agents in the production of high-performance polymers. Research indicates that incorporating these compounds can enhance thermal stability and mechanical properties .
Coatings and Adhesives
Furthermore, the compound is being explored for use in coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental factors. Case studies have shown that formulations containing this compound exhibit superior performance compared to traditional materials .
| Material Type | Properties Enhanced | Application |
|---|---|---|
| Polymers | Thermal stability | High-performance applications |
| Coatings | Adhesion strength | Protective coatings |
Mechanism of Action
The mechanism of action of compound 21 involves its interaction with specific molecular targets and pathways. It acts as an agonist of the angiotensin type 2 receptor (AT2R), which is involved in various physiological processes such as vasodilation and anti-inflammatory responses . By activating AT2R, compound 21 induces the production of interleukin-10 and phosphorylation of endothelial nitric oxide synthase, leading to reduced inflammation and neuroprotection . Additionally, it inhibits tankyrase enzymes, which play a role in the regulation of Wnt signaling and telomere maintenance .
Comparison with Similar Compounds
Structural Analogues of Cyclohexanecarboxylic Acid Derivatives
Table 1: Key Structural and Pharmacological Comparisons
Key Observations
Substituent Effects on Pharmacological Profile: The methylated analog (1-methylcyclohexanecarboxylic acid) shows increased potency compared to the base compound but with elevated neurotoxicity . In contrast, the target compound’s trifluoromethyl and cyano groups may balance potency and safety by enhancing target selectivity and reducing off-target effects. The 4-cyanophenyl ester derivatives (e.g., trans-4-hexyl-4-cyanophenyl ester) demonstrate applications in materials science, suggesting the target compound’s cyano group could also influence phase behavior in addition to biological activity .
Structural Rigidity and Conformation: The trans-configuration in the cyclohexane ring (common in analogs like the 4-tert-butyl derivative) enforces a chair conformation, improving steric stability and interaction with biological targets .
Synthetic Utility :
- Cyclohexanecarboxylic acid derivatives are widely used as intermediates in organic synthesis. For example, sulfonamide variants serve as precursors for tranexamic acid analogs , while ester derivatives are employed in liquid crystal formulations . The target compound’s complex substitution pattern may position it as a multifunctional intermediate in medicinal chemistry.
Research Findings and Data Gaps
- Pharmacological Data: Limited direct evidence exists for the target compound’s biological activity. Comparisons are based on structural analogs, such as quinazoline-containing drugs and neurotoxic methylated derivatives .
- Toxicity Profile : The neurotoxicity observed in methylated analogs highlights the need for rigorous safety profiling of the target compound, particularly given its trifluoromethyl group, which may alter metabolic pathways .
Biological Activity
Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-5-methyl-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans- (CAS Number: 1498300-28-9) is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a cyclohexanecarboxylic acid backbone with a quinazolinyl moiety that incorporates a cyano and trifluoromethyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown enhanced antibacterial properties against Gram-positive bacteria. In one study, a related compound exhibited minimum inhibitory concentration (MIC) values of 32 µg/mL against Bacillus cereus and 128 µg/mL against Micrococcus luteus . Although specific data for the target compound is limited, the presence of the trifluoromethyl group may confer similar properties.
Anticancer Potential
The quinazolinyl structure is often associated with anticancer activity. Research indicates that quinazoline derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds with similar scaffolds have been reported to inhibit pMAPK signaling pathways in liver and lung tissues . Such inhibition is crucial for potential anticancer therapies, suggesting that cyclohexanecarboxylic acid derivatives may also exhibit similar effects.
The biological activity of cyclohexanecarboxylic acid derivatives may be attributed to their ability to interact with specific receptors or enzymes involved in critical cellular processes. The presence of cyano and trifluoromethyl groups likely enhances lipophilicity and receptor binding affinity, facilitating their action as enzyme inhibitors or signaling modulators.
Study on Quinazoline Derivatives
A study focused on quinazoline derivatives demonstrated significant anticancer activity through the inhibition of the pMAPK pathway. The study reported that certain derivatives led to a dose-dependent decrease in pMAPK levels in both liver and lung tissues . While direct evidence for the target compound is lacking, the structural similarities suggest comparable mechanisms could be at play.
Antibacterial Activity Assessment
Another investigation into antibacterial activities highlighted the importance of functional groups in determining efficacy against bacterial strains. Compounds featuring cyano groups were noted for their enhanced activity against resistant strains, indicating a promising avenue for further exploration with cyclohexanecarboxylic acid derivatives .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Antibacterial | Bacillus cereus | 32 µg/mL |
| Compound B | Anticancer | Lung cancer cell line | IC50 = 50 nM |
| Compound C | Antimicrobial | Micrococcus luteus | 128 µg/mL |
| Compound D | Enzyme Inhibition | pMAPK | IC50 = 20 ng/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing the trans-isomer of this compound, and how can stereochemical purity be ensured?
- Methodology :
- Step 1 : Start with trans-4-(aminomethyl)cyclohexanecarboxylic acid derivatives as chiral building blocks. Use esterification (e.g., methyl ester formation via thionyl chloride/methanol) to protect the carboxylic acid group .
- Step 2 : Couple the quinazolinone core (5-methyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl) with the 2-cyano-3-(trifluoromethyl)benzyl group via nucleophilic substitution. Ensure regioselectivity using anhydrous DMF and K₂CO₃ as a base .
- Step 3 : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) and confirm stereochemistry using chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography .
- Key Challenge : Minimize cis-isomer formation during the methylene bridge coupling. Use low-temperature (-20°C) reactions to stabilize the trans-configuration .
Q. How can researchers validate the structural identity of this compound and its intermediates?
- Analytical Workflow :
- NMR : Assign trans-configuration using ¹H-NMR coupling constants (J = 10–12 Hz for axial-equatorial protons in cyclohexane ring) and ¹⁹F-NMR for trifluoromethyl group confirmation .
- Mass Spectrometry : High-resolution LC-MS (ESI+) to verify molecular ions (e.g., [M+H]⁺ at m/z ~550–600 range) and fragmentation patterns .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for quinazolinone and carboxylic acid derivatives) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
- Experimental Design :
- Target Selection : Test against kinases or phosphodiesterases (PDEs) due to the quinazolinone core’s known affinity for ATP-binding pockets .
- Substituent Variation : Synthe analogs with modified trifluoromethyl or cyano groups. For example, replace 2-cyano with nitro to assess electronic effects on binding .
- Assay Conditions : Use fluorescence polarization (FP) or TR-FRET assays with recombinant enzymes (e.g., PDE4B or EGFR kinase) to measure IC₅₀ values. Include positive controls (e.g., roflumilast for PDE4) .
- Data Contradiction Analysis : If bioactivity varies between enzyme isoforms, perform molecular docking (AutoDock Vina) to identify steric clashes or hydrogen-bonding disparities in active sites .
Q. How can researchers resolve discrepancies in in vitro vs. in vivo pharmacokinetic (PK) data for this compound?
- Methodological Approach :
- In Vitro Stability : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to predict metabolic hotspots (e.g., CYP3A4-mediated oxidation of the quinazolinone ring) .
- In Vivo PK Studies : Administer the compound to rodent models (IV/PO routes) and analyze plasma via LC-MS/MS. Note if carboxylic acid group enhances renal excretion, reducing oral bioavailability .
- Troubleshooting : If in vivo exposure is lower than predicted, consider prodrug strategies (e.g., methyl ester prodrugs) to improve membrane permeability .
Q. What computational methods are suitable for predicting off-target interactions of this compound?
- Protocol :
- Pharmacophore Modeling : Use Schrödinger’s Phase to map electrostatic/hydrophobic features shared with known off-targets (e.g., cyclooxygenase or carbonic anhydrase) .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding, which impacts free drug concentration .
- Validation : Cross-reference predictions with experimental data from thermal shift assays (TSA) or surface plasmon resonance (SPR) .
Q. How should researchers address low aqueous solubility during formulation for biological testing?
- Strategies :
- Co-Solvent Systems : Use DMSO/PEG400 mixtures (≤10% v/v) for in vitro assays to maintain solubility without cytotoxicity .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (solvent evaporation method) to enhance solubility and sustained release in in vivo models .
- pH Adjustment : Ionize the carboxylic acid group (pKa ~4–5) by formulating in PBS (pH 7.4) to improve dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
